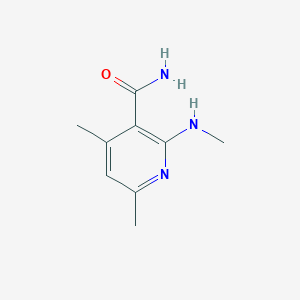

4,6-Dimethyl-2-(methylamino)nicotinamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-dimethyl-2-(methylamino)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-5-4-6(2)12-9(11-3)7(5)8(10)13/h4H,1-3H3,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNULAOHEBDLQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 4,6-Dimethyl-2-(methylamino)nicotinamide molecule. The analysis would focus on the chemical shifts (δ), integration values, and multiplicity (splitting patterns) of the proton signals.

Expected Signals: It would be anticipated to observe distinct signals for the aromatic proton on the pyridine (B92270) ring, the protons of the two methyl groups attached to the ring, the protons of the N-methyl group, and the protons of the amide (-CONH₂) group.

Data Table (Hypothetical):

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | — | Singlet | 1H |

| 4-CH₃ | — | Singlet | 3H |

| 6-CH₃ | — | Singlet | 3H |

| NH-CH₃ | — | Singlet/Doublet | 3H |

| CONH₂ | — | Broad Singlet | 2H |

| NH (amino) | — | Broad Singlet | 1H |

No experimental data is currently available to populate this table.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

To elucidate the carbon framework of the molecule, ¹³C NMR spectroscopy would be performed. This technique identifies all unique carbon atoms in the structure.

Expected Signals: Signals would be expected for the carbon atoms of the pyridine ring, the two ring-attached methyl groups, the N-methyl group, and the carbonyl carbon of the amide group.

Data Table (Hypothetical):

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | — |

| C2 (Pyridine) | — |

| C3 (Pyridine) | — |

| C4 (Pyridine) | — |

| C5 (Pyridine) | — |

| C6 (Pyridine) | — |

| 4-CH₃ | — |

| 6-CH₃ | — |

| NH-CH₃ | — |

No experimental data is currently available to populate this table.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton couplings, confirming the position of the single aromatic proton relative to other substituents.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular structure, such as confirming the positions of the methyl groups and the methylamino and nicotinamide (B372718) moieties on the pyridine ring.

No published 2D NMR data for this compound exists at this time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be ideal for determining the molecular weight of this compound. The analysis would likely be conducted in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Table (Hypothetical):

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 193.12 | — |

No experimental ESI-MS data has been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecule, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Data Table (Hypothetical):

| Ion | Elemental Formula | Calculated Exact Mass | Observed Exact Mass |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₅N₄O | 193.1240 | — |

No experimental HRMS data is currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for its key functional groups: the pyridine ring, the primary amide, the secondary amine, and the methyl groups. Based on data from related compounds like nicotinamide, the following table outlines the anticipated IR absorption regions and their corresponding vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3350 - 3150 |

| N-H (Amine) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl) | Stretching | 2975 - 2860 |

| C=O (Amide I) | Stretching | 1700 - 1650 |

| N-H (Amide II) | Bending | 1650 - 1550 |

| C=N, C=C (Pyridine Ring) | Stretching | 1600 - 1450 |

| C-N (Amine) | Stretching | 1350 - 1250 |

| C-N (Amide) | Stretching | 1420 - 1380 |

Note: This table is predictive and based on characteristic infrared absorption frequencies for similar functional groups. Actual experimental values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorbance (λmax) is a key characteristic used for both qualitative identification and quantitative analysis.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the substituted pyridine ring. The presence of the electron-donating methyl and methylamino groups, along with the electron-withdrawing nicotinamide moiety, will affect the energy of the π → π* and n → π* electronic transitions. For comparison, nicotinamide typically exhibits a λmax around 262 nm. researchgate.netnih.gov The substitution pattern on this compound is likely to cause a shift in this absorption maximum.

This technique is also valuable for monitoring the concentration of the compound in solution, as the absorbance is directly proportional to the concentration, according to the Beer-Lambert law.

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Substituted Pyridine Ring | π → π | 250 - 300 |

| Carbonyl Group (Amide) | n → π | 270 - 320 |

Note: This table provides an estimated range for the absorption maxima based on the electronic properties of the constituent functional groups. Precise experimental determination is required for accurate values.

Computational Chemistry and Molecular Modeling of 4,6 Dimethyl 2 Methylamino Nicotinamide

Computational Prediction of Druglikeness

In the realm of contemporary drug discovery and development, computational chemistry and molecular modeling serve as indispensable tools for the early-stage evaluation of potential therapeutic candidates. These in silico methods provide a rapid and cost-effective means of predicting the physicochemical properties of a molecule, which are crucial determinants of its ultimate druglikeness. For the compound 4,6-Dimethyl-2-(methylamino)nicotinamide, computational models have been employed to forecast key molecular properties that are relevant for its potential as a research chemical and a lead compound in medicinal chemistry.

The prediction of druglikeness is a multifaceted assessment that considers various molecular descriptors. Among the most significant of these are the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA). LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, and ability to permeate biological membranes. A balanced LogP is often sought, as excessively high values can lead to poor solubility and metabolic instability, while very low values may hinder membrane permeability.

The topological polar surface area (TPSA) is another critical parameter, defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. Generally, molecules with a lower TPSA are more likely to be orally bioavailable and to cross the blood-brain barrier.

Computational analyses of this compound have yielded predictions for these and other important molecular properties. These theoretical values provide valuable insights into the compound's likely behavior in biological systems and guide further experimental investigation. The predicted properties are summarized in the interactive data table below, offering a comprehensive overview of the molecule's druglikeness profile from a computational standpoint. It is important to note that these are theoretical predictions and await experimental verification.

| Molecular Property | Predicted Value |

|---|---|

| Molecular Formula | C10H14N4O |

| Molecular Weight | 206.25 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.35 |

| Topological Polar Surface Area (TPSA) | 79.9 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Molar Refractivity | 59.3 cm³ |

Biological Activity and Mechanistic Investigations of 4,6 Dimethyl 2 Methylamino Nicotinamide and Its Analogues Pre Clinical Research

Modulation of Nicotinamide (B372718) N-Methyltransferase (NNMT) Activity

NNMT is a cytosolic enzyme that plays a critical role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the cellular methyl-donor pool. patsnap.com It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). nih.gov This enzymatic action positions NNMT at a critical juncture of cellular metabolism and epigenetic regulation.

NNMT as a Promising Target in Metabolic and Oncological Research

Elevated expression of NNMT has been implicated in a range of pathologies, establishing it as a compelling target for therapeutic intervention. In the realm of metabolic diseases, overexpression of NNMT is associated with obesity and type 2 diabetes. doaj.org Increased NNMT activity in adipose tissue and the liver can disrupt metabolic homeostasis. nih.gov Consequently, the development of NNMT inhibitors is being pursued as a strategy to restore normal metabolic function. patsnap.com

In oncology, NNMT is upregulated in various cancers, including bladder, lung, and colorectal cancers. nih.gov Its increased activity in tumor cells is linked to the promotion of tumor progression and aggressiveness. doaj.orgnih.gov By consuming the universal methyl donor SAM, NNMT can alter cellular methylation patterns, potentially impacting gene expression and other epigenetic processes that contribute to cancer development. chemrxiv.org Therefore, inhibiting NNMT is considered a valuable therapeutic strategy for cancer treatment. researchgate.net

Evaluation of Inhibitory Potency and Selectivity (IC50, Kd values)

The therapeutic potential of NNMT inhibitors is determined by their potency and selectivity. These parameters are quantified using values such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). A lower IC50 value indicates greater potency. Research has led to the development of various small molecule inhibitors of NNMT, with potencies ranging from nanomolar to micromolar concentrations. medchemexpress.com

Interactive Table of NNMT Inhibitor Potency Below is a summary of reported potency values for select NNMT inhibitors.

| Compound/Analogue Class | IC50 | Kd | Reference |

| 6-(methylamino)-nicotinamide | 19.8 µM | Not Reported | nih.gov, acs.org |

| Quinolinium Analogues | ~ 1 µM | Not Reported | nih.gov, researchgate.net |

| JBSNF-000088 | 1.8 µM (human) | Not Reported | medchemexpress.com |

| NNMT-IN-6 | 1.41 µM | 5.6 µM | medchemexpress.com |

| NNMT-IN-4 | 42 nM | Not Reported | medchemexpress.com |

| NNMT-IN-3 | 1.1 nM | Not Reported | medchemexpress.com |

Elucidation of Molecular Mechanisms of NNMT Inhibition

NNMT inhibitors function through various molecular mechanisms, primarily by competing with either the nicotinamide substrate or the SAM cofactor, or both. nih.gov Nicotinamide analogues, such as 4,6-Dimethyl-2-(methylamino)nicotinamide, are predicted to act as nicotinamide-competitive inhibitors, binding to the substrate-binding site of the enzyme. researchgate.net

A sophisticated approach to NNMT inhibition involves the design of bisubstrate inhibitors. nih.gov These molecules are engineered to mimic the transition state of the methylation reaction by covalently linking fragments of both the nicotinamide substrate and the SAM cofactor. rsc.org This strategy aims to occupy both binding sites simultaneously, leading to high-affinity and selective inhibition. chemrxiv.orgnih.gov The development of alkynyl bisubstrate inhibitors has yielded compounds with subnanomolar potency, representing some of the most effective NNMT inhibitors created to date. chemrxiv.org These inhibitors achieve their high affinity through ideal shape complementarity within the enzyme's active site. chemrxiv.org

Interplay with NAD+ Metabolism and Associated Enzyme Systems

The activity of NNMT is intrinsically linked to the metabolism of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes.

Impact on Intracellular NAD+ Levels and Salvage Pathways

NNMT plays a significant role in regulating the availability of nicotinamide for the NAD+ salvage pathway. nih.gov This pathway recycles nicotinamide back into NAD+, which is essential for maintaining cellular energy homeostasis. By converting nicotinamide to MNA, NNMT diverts it away from this recycling process. substack.com Consequently, overexpression of NNMT can lead to a depletion of the intracellular NAD+ pool. nih.gov

Inhibition of NNMT is therefore expected to increase the availability of nicotinamide for the NAD+ salvage pathway, leading to a rise in intracellular NAD+ levels. patsnap.comsubstack.com Studies have shown that the knockdown of NNMT in various cell lines results in a significant increase in NAD+ levels. nih.govnih.gov This restoration of NAD+ can counteract the metabolic dysregulation associated with high NNMT expression. substack.com

Influence on Sirtuin-Dependent Cellular Processes (e.g., SIRT1, SIRT2)

Sirtuins are a class of NAD+-dependent enzymes that play crucial roles in a wide range of cellular processes, including gene expression, metabolism, and aging. frontiersin.org Their activity is directly dependent on the availability of NAD+. Nicotinamide itself acts as an inhibitor of sirtuin activity. nih.gov

The interplay between NNMT and sirtuins is complex. By regulating NAD+ levels, NNMT indirectly influences sirtuin activity. Inhibition of NNMT, leading to increased NAD+, can potentially enhance the activity of sirtuins like SIRT1. substack.com However, the relationship is not always straightforward. Some studies suggest that the product of NNMT, MNA, may stabilize the SIRT1 protein, thereby increasing its levels and activity independent of NAD+ concentration. nih.govresearchgate.net Conversely, the accumulation of nicotinamide due to NNMT inhibition could directly inhibit sirtuins. nih.govnih.gov The net effect on sirtuin-dependent processes likely depends on the specific cellular context and the balance between NAD+ availability and nicotinamide concentration.

Effects on Poly(ADP-ribose) Polymerase (PARP) Function in Cellular Repair Mechanisms

Nicotinamide, a key analogue, is a known inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critical to multiple cellular functions, including DNA repair, energy metabolism, and inflammatory responses. PARP-1's primary role is in repairing DNA damage; however, its overactivation under conditions of intense DNA damage can lead to the depletion of cellular Nicotinamide Adenine Dinucleotide (NAD+) and ATP, culminating in a form of non-apoptotic cell death known as Parthanatos. This process has been implicated in the pathogenesis of neurodegenerative diseases.

By inhibiting PARP-1, nicotinamide helps to preserve the cellular pools of NAD+, a vital molecule for cellular energy production and the function of other enzymes like sirtuins, which are involved in cell survival, oxidative stress, and metabolic regulation. This inhibition is considered a key mechanism behind nicotinamide's protective effects against cellular damage. For instance, in diabetic rat retinas, nicotinamide treatment was found to attenuate the increased expression of cleaved PARP-1, suggesting a role in supporting DNA repair and reducing apoptosis in retinal neurons. nih.gov The inhibition of PARP-1 by nicotinamide may also exert neuroprotective effects by reducing neuroinflammation and microglial activation, which are features of neurodegenerative conditions like Alzheimer's disease. nih.govmims.comresearchgate.net

Assessment of Biological Effects in Pre-clinical Models (In Vitro and In Vivo, excluding human trials)

Investigation of Anti-inflammatory Properties

The anti-inflammatory effects of nicotinamide have been documented in various pre-clinical models. The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). sciencedaily.com In studies on acne vulgaris, topical application of a combination product containing nicotinamide resulted in a significant downregulation of genes for MMP-1, MMP-2, MMP-9, MMP-14, IL-6, Monocyte Chemoattractant Protein-1 (MCP-1), and Macrophage Migration Inhibitory Factor (MIF) in skin biopsies. mdpi.com

Further research has demonstrated that nicotinamide can reduce the secretion of proinflammatory mediators in the lung. In a lipopolysaccharide (LPS)-induced acute lung injury model, nicotinamide treatment significantly decreased myeloperoxidase (MPO) activity and reduced the expression of TNF-α, IL-1β, and IL-6. These findings indicate that nicotinamide can alleviate inflammatory responses by inhibiting the release of key inflammatory mediators.

In ex vivo studies using peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis patients, nicotinamide and another NAD+ booster, nicotinamide riboside, were shown to reduce the cells' pro-oxidative, pro-apoptotic, and proinflammatory status. healthline.com This suggests that NAD+ boosting therapies have potential therapeutic applications in managing inflammatory diseases. healthline.com

Research into Neuroprotective Activities in Cellular and Animal Models of Neurological Dysfunction

Nicotinamide has demonstrated significant neuroprotective properties in a range of cellular and animal models of neurological injury and disease. nih.gov It has been shown to protect neurons from various insults, including trauma, ischemia, and stroke. mims.com In a rodent model of ischemic stroke, administration of nicotinamide was found to decrease infarct volume and improve sensory and motor behavior. nih.gov

The neuroprotective mechanism is multifaceted. As a precursor to NAD+, nicotinamide supports cellular energy metabolism and DNA repair, which are critical for neuronal survival. nih.govmims.com In a study on diabetic retinopathy in rats, orally administered nicotinamide attenuated retinal neurodegeneration. nih.gov The treatment reduced oxidative stress, decreased oxidative DNA damage as measured by 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), and attenuated the diabetes-induced apoptosis of inner retinal cells. nih.gov This neuroprotective effect was linked to its ability to support DNA repair processes and reduce the cleavage of PARP-1. nih.govnih.gov

In models relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's disease, nicotinamide has shown potential therapeutic benefits. nih.govresearchgate.netnih.gov Its ability to inhibit PARP-1, maintain NAD+ levels, improve mitochondrial function, and diminish neuroinflammation are all considered contributing factors to its neuroprotective activity. nih.govmims.comnih.gov

Exploration of Antifungal and Antimicrobial Activities

Nicotinamide and its derivatives have been investigated for their direct antimicrobial and antifungal properties. Research has shown that nicotinamide exhibits significant activity against the fungal pathogen Candida albicans, including fluconazole-resistant isolates, and can suppress the formation of biofilms. nih.gov Its activity extends to other species such as Candida glabrata, Candida krusei, and Cryptococcus neoformans. nih.gov The mechanism appears to involve disruption of cell wall organization, as nicotinamide treatment was found to increase cell wall β-glucans exposure and chitin (B13524) content while decreasing mannan (B1593421) levels. nih.gov

Studies have also demonstrated a synergistic effect when nicotinamide is combined with other antifungal agents. For example, it enhances the activity of amphotericin B against C. albicans both in vitro and in a mouse model of disseminated candidiasis. karger.com Similarly, it enhances the efficacy of fluconazole (B54011) against resistant Candida species and Cryptococcus neoformans. nih.gov

Beyond fungi, nicotinamide has shown activity against Mycobacterium tuberculosis and Human Immunodeficiency Virus (HIV), highlighting its potential as a broad-spectrum antimicrobial agent or a lead compound for developing new therapies. emjreviews.com

| Organism | Agent | MIC50 (µg/mL) | Synergy with Fluconazole (FLC) |

|---|---|---|---|

| Candida albicans (FLC-sensitive) | NAM | >12,800 | Synergistic |

| Candida albicans (FLC-resistant) | NAM | >12,800 | Synergistic |

| Candida glabrata | NAM + FLC | 4 (FLC MIC) | Reduces FLC MIC from >64 to 4 |

| Candida krusei | NAM + FLC | 16 (FLC MIC) | Reduces FLC MIC from >64 to 16 |

| Cryptococcus neoformans | NAM + FLC | 4 (FLC MIC) | Reduces FLC MIC from 16 to 4 |

Data sourced from a study on the effect of Nicotinamide against Candida albicans. nih.gov The table shows the Minimum Inhibitory Concentration (MIC) required to inhibit 50% of growth and the synergistic effects observed when combined with fluconazole.

Anticancer Research in Cell Lines and Xenograft Models

Analogues of this compound that function as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) have demonstrated potent anticancer activity in preclinical models. plos.orgresearchgate.net NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, and its inhibition leads to NAD+ depletion, followed by ATP depletion, which ultimately induces apoptotic cell death in cancer cells that are highly dependent on this pathway. plos.orgresearchgate.net

The novel NAMPT inhibitor OT-82, for example, has shown impressive single-agent efficacy in patient-derived xenograft (PDX) models of high-risk pediatric acute lymphoblastic leukemia (ALL). researchgate.net It significantly delayed leukemia growth in 95% of the tested PDX models and caused disease regression in 86% of them. researchgate.net The anti-leukemic action of OT-82 involves the depletion of NAD+ and ATP, inhibition of the DNA repair enzyme PARP-1, increased mitochondrial reactive oxygen species (ROS), and induction of DNA damage, leading to apoptosis. researchgate.net

Other NAMPT inhibitors like FK866 and CHS-828 have also shown potent antitumor activity in various cancer cell lines and xenograft models, including breast cancer, lung cancer, and leukemia. plos.org These findings underscore the therapeutic potential of targeting the NAD+ biosynthesis pathway in oncology. plos.org

| Leukemia Cell Line | Subtype | IC50 (nM) |

|---|---|---|

| RS4;11 | MLLr-ALL | 0.3 |

| SEM | MLLr-ALL | 0.6 |

| NALM-6 | B-cell precursor ALL | 1.0 |

| REH | B-cell precursor ALL | 1.9 |

| JURKAT | T-ALL | 0.8 |

| MOLT-4 | T-ALL | 1.5 |

Data represents the half-maximal inhibitory concentration (IC50) of OT-82 in various acute leukemia cell lines, demonstrating potent dose-dependent reduction in viability. researchgate.net MLLr-ALL: Mixed Lineage Leukemia-rearranged Acute Lymphoblastic Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia.

Studies Related to Allergic and Respiratory Conditions, e.g., H-PGDS Inhibition

While direct evidence linking nicotinamide or its close analogues to the inhibition of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) is not prominent in preclinical literature, research has explored its effects in models of allergic and respiratory inflammation.

In a guinea pig model of experimental bronchial asthma, pretreatment with nicotinamide was found to diminish asthma-like symptoms and the intensity of anaphylactic shock. karger.com It also inhibited anaphylactic mast cell degranulation in mice and histamine (B1213489) release from isolated rat peritoneal mast cells. karger.com Another study confirmed that nicotinamide inhibits histamine release by an antigen from the lung tissue of sensitized guinea pigs.

In murine models of acute lung injury (ALI), β-Nicotinamide adenine dinucleotide (β-NAD) treatment significantly attenuated the inflammatory response induced by lipopolysaccharide (LPS). nih.gov This was evidenced by reduced accumulation of inflammatory cells and protein in bronchoalveolar lavage fluid (BALF), decreased neutrophil infiltration, and prevention of capillary leak. nih.gov Furthermore, β-NAD treatment downregulated the mRNA levels of proinflammatory cytokines while upregulating anti-inflammatory cytokines. nih.gov These findings suggest that nicotinamide and its derivatives can mitigate inflammatory processes central to allergic and respiratory conditions, not through H-PGDS inhibition, but likely through modulation of cytokine release and immune cell responses. nih.gov

Research on Other Enzyme Targets (e.g., JAK enzymes)

An extensive review of scientific literature reveals a notable absence of research specifically investigating the biological activity of this compound and its direct analogues on Janus kinase (JAK) enzymes. While the broader class of nicotinamide derivatives has been explored for activity against various enzymatic targets, dedicated studies focusing on the interaction of this particular compound with the JAK family of enzymes are not presently available in published research.

Comprehensive Structure-Activity Relationship (SAR) Studies in Biological Contexts

While specific structure-activity relationship (SAR) studies for this compound are not detailed in the available literature, a broader analysis of nicotinamide and 2-aminonicotinamide derivatives provides valuable insights into the structural requirements for biological activity in various contexts, including antifungal and enzyme inhibitory actions.

The core nicotinamide scaffold is a versatile platform that allows for systematic modification at several positions to probe and optimize biological activity. Key areas of modification typically include the amide substituent, the amino group at the 2-position, and the pyridine (B92270) ring itself.

In the context of antifungal activity, a series of novel 2-aminonicotinamide derivatives were synthesized and evaluated, leading to the identification of compounds with potent activity against Candida albicans and other fungal pathogens. nih.gov SAR studies in this series revealed that the nature of the substituent on the amide nitrogen was critical for activity. For instance, compounds 11g and 11h, which feature a thiophene (B33073) ring linked to a substituted benzylamine, demonstrated excellent activity against C. albicans, with MIC80 values of 0.0313 μg/mL. nih.gov This suggests that a specific combination of steric and electronic properties in this region is crucial for potent antifungal effects. The antifungal mechanism for these compounds was suggested to involve targeting the cell wall and reducing the content of glycosylphosphatidylinositol (GPI)-anchored proteins on the fungal cell surface. nih.gov

A separate study on nicotinamide derivatives as antifungal agents highlighted the importance of the substituents on the amide nitrogen for activity against C. albicans. mdpi.comnih.gov Compound 16g from this study, which has a 2-amino group on the pyridine ring and a meta-isopropylphenyl group on the amide, was identified as the most active compound with a MIC value of 0.25 μg/mL against C. albicans SC5314. mdpi.comnih.gov The rudimentary SAR study indicated that the positions of the amino and isopropyl groups were critical for its antifungal activity. mdpi.comnih.gov

The following table summarizes the in vitro antifungal activities of selected nicotinamide derivatives against C. albicans SC5314. nih.gov

| Compound | R | MIC (μg/mL) |

| 16a | 2-aminophenyl | >64 |

| 16d | 3-aminophenyl | 2 |

| 16g | 3-amino-5-isopropylphenyl | 0.25 |

| 16j | 4-aminophenyl | 8 |

| 16o | 3-isopropylphenyl | 64 |

| FLC | Fluconazole (control) | 8 |

In the realm of enzyme inhibition, SAR studies have been conducted on nicotinamide derivatives targeting various enzymes. For instance, the development of inhibitors for nicotinamide N-methyltransferase (NNMT) identified quinolinium analogues as a promising scaffold with low micromolar IC50 values. researchgate.net These studies emphasized the importance of a cationic nitrogen group as a key pharmacophoric feature for NNMT inhibition. researchgate.net

Furthermore, research into nicotinamide derivatives as inhibitors of the DNA demethylase ALKBH2 led to the discovery of potent and selective inhibitors. nih.gov Compound AH2-15c, a nicotinamide derivative, showed an IC50 value of 0.031 ± 0.001 μM. nih.gov The study highlighted that while a carboxyl group contributed to potent enzymatic inhibition, it resulted in poor cell membrane permeability, a finding that is crucial for the development of cell-active probes or drugs. nih.gov

Another study focused on nicotinamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors for their fungicidal activity. jst.go.jp The bioassay results indicated that modifications on a diarylamine-modified scaffold attached to the nicotinamide core significantly influenced the fungicidal and SDH inhibitory activities. jst.go.jp For example, compound 4b showed an IC50 of 3.18 µM for SDH enzymatic inhibition, which was comparable to the commercial fungicide boscalid. jst.go.jp

The table below presents the SDH enzymatic inhibition data for a series of nicotinamide derivatives. jst.go.jp

| Compound | Inhibition (%) at 8 µM | Inhibition (%) at 2 µM | Inhibition (%) at 1 µM | Inhibition (%) at 0.5 µM | IC50 (µM) |

| 4a | 70.35 | 49.33 | 31.85 | 17.55 | 2.11 |

| 4b | 75.87 | 51.24 | 34.66 | 18.27 | 3.18 |

| 4c | 68.34 | 45.28 | 29.37 | 15.64 | 2.45 |

| 4d | 65.29 | 42.16 | 27.85 | 13.49 | 2.87 |

| 4e | 69.28 | 48.77 | 30.56 | 16.29 | 2.24 |

| 4f | 72.54 | 50.16 | 32.88 | 17.89 | 1.98 |

| Boscalid | 78.56 | 52.38 | 35.17 | 19.34 | 3.01 |

Collectively, these studies underscore that the biological activity of nicotinamide derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the amide group. The electronic and steric properties of these substituents play a crucial role in the interaction with the target protein, be it a fungal protein or a mammalian enzyme. While direct SAR data for this compound is lacking, the principles derived from these related studies provide a foundational understanding for predicting its potential biological activities and for the rational design of new analogues.

Future Research Trajectories and Unanswered Questions

Development of Next-Generation Synthetic Methodologies for Enhanced Accessibility and Diversity

The future synthesis of 4,6-Dimethyl-2-(methylamino)nicotinamide and its analogs is poised to move beyond traditional synthetic routes, embracing greener and more efficient technologies. A significant area of development lies in the adoption of biocatalysis and continuous-flow microreactors. These next-generation methodologies offer substantial improvements in terms of sustainability, efficiency, and the ability to generate diverse chemical libraries for screening.

Enzymatic synthesis, for instance, provides a highly selective and environmentally friendly alternative to conventional chemical catalysis. The use of enzymes can lead to higher yields and fewer byproducts, operating under mild reaction conditions. Furthermore, continuous-flow microreactors offer precise control over reaction parameters, leading to enhanced efficiency and scalability. The combination of enzymatic catalysis within microreactor systems represents a particularly promising avenue for the rapid and sustainable production of nicotinamide (B372718) derivatives.

Another key trajectory is the development of novel multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, significantly streamlining the synthetic process and facilitating the creation of diverse molecular scaffolds. The application of innovative MCRs to the nicotinamide backbone could rapidly expand the chemical space around this compound, providing a rich pool of analogs for structure-activity relationship (SAR) studies.

| Synthetic Methodology | Key Advantages | Potential Impact on this compound Research |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Greener production, synthesis of chiral analogs. |

| Continuous-Flow Microreactors | Enhanced efficiency, precise control, scalability. | Rapid and scalable synthesis for extensive screening. |

| Multicomponent Reactions (MCRs) | Increased efficiency, molecular diversity from simple precursors. | Rapid generation of diverse libraries of analogs for SAR studies. |

Application of Advanced Machine Learning and AI in Compound Design and Activity Prediction

The integration of advanced machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and activity prediction of novel compounds like this compound. While traditional in silico methods such as molecular docking and molecular dynamics simulations have been instrumental, the next frontier lies in the application of more sophisticated computational approaches.

Generative AI models, for example, can be trained on vast datasets of known bioactive molecules to design novel nicotinamide derivatives with optimized properties. These models can explore a vast chemical space to propose structures with high predicted affinity for a specific biological target, improved pharmacokinetic profiles, and reduced off-target effects.

Unraveling Complex Molecular Mechanisms Beyond Primary Targets

A critical area of future investigation for this compound and its analogs is the elucidation of their complex molecular mechanisms that extend beyond their presumed primary targets. The biological effects of many small molecules are often the result of a complex interplay with multiple cellular pathways, and a comprehensive understanding of these interactions is crucial for both efficacy and safety.

Moreover, research into the metabolism of nicotinamide derivatives can reveal the formation of novel bioactive metabolites. For instance, studies on thiophenyl derivatives of nicotinamide have shown that they can be metabolized within cells into unnatural NAD derivatives that exhibit potent inhibitory activity against enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). Investigating the metabolic fate of this compound could uncover similar unforeseen mechanisms of action. A deeper understanding of these pleiotropic effects will be essential for the rational design of next-generation compounds with improved selectivity and efficacy.

Designing Highly Selective and Potent Modulators for Specific Biological Pathways

Building on a deeper understanding of molecular mechanisms, a key future goal is the rational design of highly selective and potent modulators based on the this compound scaffold. This requires a detailed knowledge of the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.

A primary strategy for achieving selectivity is to exploit unique structural features within the active site of the target protein. By designing derivatives that form specific interactions with non-conserved amino acid residues, it is possible to develop compounds that are highly selective for one enzyme isoform over others. For example, nicotinamide derivatives have been successfully designed as selective inhibitors of monoamine oxidase A (MAO-A) and the DNA demethylase ALKBH2.

Another powerful approach is the design of bisubstrate inhibitors. These molecules are engineered to simultaneously occupy the binding sites of two different substrates or a substrate and a cofactor. This strategy can lead to a significant increase in both potency and selectivity. The development of bisubstrate inhibitors targeting enzymes that utilize nicotinamide or its metabolites represents a promising direction for creating highly specific therapeutic agents.

| Target Enzyme | Design Strategy | Outcome |

| Monoamine Oxidase A (MAO-A) | SAR studies to optimize substitutions on the nicotinamide ring. | Development of potent and selective inhibitors. |

| ALKBH2 | Structure-based design to fit the enzyme's active site. | Discovery of the first potent and selective inhibitors. |

| Nicotinamide N-Methyltransferase (NNMT) | Design of bisubstrate inhibitors mimicking both substrate and cofactor. | Achievement of high potency and selectivity. |

Exploration of Synergistic Effects with Other Research Compounds in Pre-clinical Settings

The future clinical utility of this compound may be significantly enhanced through combination therapies. Preclinical studies exploring the synergistic effects of this compound with other research compounds are therefore a critical area for future investigation. By targeting multiple, complementary biological pathways, combination therapies can often achieve a greater therapeutic effect than single-agent treatments, and may also help to overcome drug resistance.

In the context of cancer research, for example, nicotinamide has been shown to enhance the efficacy of chemotherapeutic agents like gemcitabine (B846) in preclinical models of pancreatic cancer. The proposed mechanism involves the modulation of the tumor microenvironment, leading to an enhanced anti-tumor immune response. Investigating the potential of this compound to synergize with existing cancer therapies, including chemotherapy, targeted therapy, and immunotherapy, could open up new therapeutic avenues.

Furthermore, exploring combinations with compounds that target related metabolic pathways could also yield significant benefits. For instance, combining a nicotinamide derivative with a modulator of a different aspect of cellular metabolism could lead to a more profound and sustained therapeutic effect in metabolic diseases. Rigorous preclinical evaluation of such combination strategies will be essential to identify the most promising therapeutic pairings for future clinical development.

常见问题

Q. What synthetic methodologies are recommended for preparing 4,6-dimethyl-2-(methylamino)nicotinamide, and what are the critical reaction parameters?

A two-step approach is commonly employed:

- Step 1 : Condensation of substituted pyridine precursors under controlled heating (e.g., 80–100°C) in anhydrous solvents like DMF or THF.

- Step 2 : Methylamination via nucleophilic substitution using methylamine or its derivatives under inert atmospheres (N₂/Ar) to prevent oxidation. Key parameters include pH control (~7–8) and stoichiometric excess of methylamine (1.5–2.0 eq.) to minimize side products. Crystallization with ethanol/water mixtures enhances purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze proton splitting patterns (e.g., methyl groups at δ 2.3–2.6 ppm, aromatic protons at δ 6.5–8.0 ppm) to confirm substitution patterns.

- X-ray crystallography : Compare bond lengths (C–N: ~1.34 Å, C–C: ~1.39 Å) and angles (e.g., N–C–N: ~119–125°) with literature data to verify geometry .

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%) and molecular ion peaks (m/z ~207 [M+H]⁺) .

Q. What analytical standards are available for quantifying this compound in complex matrices?

Certified reference materials (CRMs) include:

- HPLC-grade standards at 99.5% purity (CAS 69327-76-0), dissolved in acetone for calibration .

- Deuterated analogs (e.g., nicotinamide-d₄) for internal standardization in mass spectrometry .

- Stability : Store standards at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Core modifications : Introduce substituents (e.g., sulfonyl, nitro) at the pyridine C5 position to enhance binding to enzymatic pockets (e.g., SARS-CoV-2 main protease) .

- Pharmacophore mapping : Use DFT calculations to identify electron-rich regions (e.g., methylamino group) critical for hydrogen bonding.

- In vitro assays : Screen derivatives against target enzymes (IC₅₀ values) and correlate with steric/electronic parameters (Hammett constants, logP) .

Q. How should researchers resolve contradictions in crystallographic data for this compound analogs?

Discrepancies in bond angles (e.g., 117–125° for N–C–N) or lattice parameters (monoclinic vs. orthorhombic systems) may arise from:

Q. What mechanistic hypotheses explain the inhibitory activity of this compound against viral proteases?

- Docking studies : The methylamino group may form hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 Mᵖʳᵒ).

- Electrophilic trapping : The nitrile group (if present) could covalently bind to cysteine thiols in the active site .

- Kinetic assays : Use fluorescence quenching (e.g., FRET substrates) to measure inhibition constants (Kᵢ < 10 µM) .

Q. How can researchers leverage computational tools to predict the metabolic stability of this compound?

- ADMET modeling : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., CYP3A4 liability).

- Metabolite ID : Simulate phase I/II transformations (e.g., N-demethylation, glucuronidation) via MolSoft or MetaSite.

- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。